N-methyl-N-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclopropanamine
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Overview
Description
N-methyl-N-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclopropanamine is a complex organic compound that features a cyclopropane ring, a boron-containing dioxaborolane group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclopropanamine typically involves multiple steps:
Formation of the dioxaborolane group: This step often involves the reaction of pinacol with boron-containing reagents to form the dioxaborolane structure.
Attachment of the phenyl group: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst.
Formation of the cyclopropane ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, which typically involves the reaction of an alkene with a carbene precursor.
Methylation: The final step involves the methylation of the amine group using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of boronic acids or phenols depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-methyl-N-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N-methyl-N-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclopropanamine involves its interaction with molecular targets such as enzymes and receptors. The dioxaborolane group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function . The cyclopropane ring can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}amine: Similar structure but lacks the cyclopropane ring.
N-methyl-N-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclopropane: Similar structure but lacks the amine group.
Uniqueness
N-methyl-N-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclopropanamine is unique due to the combination of the cyclopropane ring, dioxaborolane group, and phenyl group.
Properties
IUPAC Name |
N-methyl-N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO2/c1-16(2)17(3,4)21-18(20-16)14-8-6-7-13(11-14)12-19(5)15-9-10-15/h6-8,11,15H,9-10,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWKOFVNGIXANI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN(C)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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